N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a remarkable chemical compound with diverse applications in scientific research. Its unique properties unlock potential for breakthroughs in various fields.
Preparation Methods
Industrial Production Methods: Industrial production methods for N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine are tailored to meet the demands of large-scale synthesis. These methods focus on optimizing yield and minimizing impurities. detailed information about the industrial production methods is not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties .
Scientific Research Applications
N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to changes in cellular processes and biochemical pathways, resulting in the desired outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine include PSTQ Analog, 3{9,31} and PSTQ Analog, 3{7,31}. These compounds share structural similarities but differ in their specific properties and applications .
Uniqueness: this compound stands out due to its unique properties and diverse applications. Its ability to undergo various chemical reactions and its potential for scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N-benzyl-3-(3,4-dimethylphenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-4-30(17-20-10-6-5-7-11-20)24-22-12-8-9-13-23(22)31-25(27-24)26(28-29-31)34(32,33)21-15-14-18(2)19(3)16-21/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOSTLVNGBFTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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